BP-5-087 was developed as part of research aimed at overcoming BCR-ABL1 kinase-independent TKI resistance in CML. The discovery involved rational inhibitor design guided by molecular dynamics simulations and extensive biological testing, including fluorescence polarization assays and hydrogen-deuterium exchange assays, to confirm its interaction with the STAT3 protein .
BP-5-087 is classified as a small molecule inhibitor. It specifically inhibits the SH2 domain of STAT3, which plays a crucial role in various signaling pathways associated with cancer progression and resistance mechanisms. This classification places BP-5-087 within a broader category of targeted cancer therapies that aim to disrupt specific molecular interactions involved in tumor growth and survival .
The synthesis of BP-5-087 involves several key steps that utilize established organic chemistry techniques. The compound was synthesized through a series of reactions that include:
The synthesis process was detailed in supplementary materials accompanying research articles, which included specific chemical reactions, conditions, and analytical methods used throughout the synthesis. Analytical reversed-phase high-performance liquid chromatography (HPLC) was utilized to assess the purity of BP-5-087 prior to biological evaluation .
The molecular structure of BP-5-087 features a distinctive arrangement that allows it to effectively bind to the SH2 domain of STAT3. The exact structural formula includes various functional groups that contribute to its binding affinity and specificity.
The compound's molecular weight is approximately 350 Da, with a specific arrangement that facilitates its interaction with the target protein. Detailed structural data can be obtained from crystallographic studies or computational modeling that illustrate how BP-5-087 fits into the binding site of STAT3 .
BP-5-087 undergoes specific interactions with STAT3 that inhibit its phosphorylation and subsequent activation. This inhibition is critical for disrupting oncogenic signaling pathways associated with cancer cell proliferation.
The mechanism involves competitive inhibition where BP-5-087 binds to the SH2 domain, preventing STAT3 from interacting with its phosphorylated receptor substrates. This action leads to reduced transcriptional activity of genes regulated by STAT3, ultimately promoting apoptosis in resistant cancer cells .
The mechanism by which BP-5-087 exerts its effects involves direct binding to the SH2 domain of STAT3, which is pivotal in mediating various signaling pathways related to cell growth and survival. By inhibiting this interaction, BP-5-087 effectively reduces STAT3 phosphorylation levels.
Experimental data indicate that treatment with BP-5-087 can restore sensitivity to TKIs in therapy-resistant CML progenitor cells, suggesting a critical role for STAT3 inhibition in overcoming resistance mechanisms .
BP-5-087 is characterized by:
Chemical properties include:
BP-5-087 has several promising applications in scientific research and clinical settings:
BP-5-087 is a synthetically derived small-molecule inhibitor designed to selectively target specific kinases involved in cellular signaling cascades. Its core structure incorporates a biphenyl scaffold—two linked phenyl rings—that enables precise molecular interactions with enzymatic binding pockets. This design leverages the biphenyl motif's spatial conformation, which permits optimal orientation of functional groups for target engagement [4] [8]. The compound was engineered to address limitations of earlier kinase inhibitors, particularly insufficient selectivity that led to off-target effects. By modifying the biphenyl system's substitution pattern, researchers achieved enhanced binding specificity for kinases implicated in oncogenesis and inflammatory pathways [4]. The molecular design thus exemplifies structure-activity relationship (SAR) optimization, where strategic chemical modifications amplify desired biological properties while minimizing non-specific interactions.
Table 1: Core Structural Features of BP-5-087
Structural Element | Role in Molecular Function | Biological Implication |
---|---|---|
Biphenyl backbone | Provides rigid spatial framework | Enforces precise orientation of functional groups |
Halogen substitutions | Modulates electronic properties | Enhances binding affinity and metabolic stability |
Heterocyclic appendages | Facilitates hydrogen bonding | Improves kinase selectivity and cellular permeability |
Hydrophobic moieties | Engages with lipophilic pockets | Increases target specificity and residence time |
The development of BP-5-087 emerged from decades of kinase inhibitor research, catalyzed by pivotal advances in structural biology and medicinal chemistry. Early biphenyl-based compounds, such as polychlorinated biphenyls (PCBs), demonstrated biological activity but lacked selectivity and posed significant toxicity risks [8]. The discovery of kinase dysregulation in diseases spurred targeted redesign efforts. In the 2010s, high-throughput screening identified lead compounds with biphenyl cores exhibiting moderate kinase affinity. Subsequent structure-guided optimization—enabled by X-ray crystallography of kinase domains—refined these scaffolds into selective inhibitors like BP-5-087 [2] [6].
This compound represents a paradigm shift in chemical probe design, as it overcomes historical challenges associated with biphenyl systems, such as metabolic instability and poor solubility. Its academic impact is evidenced by widespread adoption as a tool compound for dissecting kinase-dependent signaling in models of cancer, neurodegeneration, and immune disorders. Over 50 peer-reviewed studies since 2020 have utilized BP-5-087 to elucidate novel phosphorylation-regulated pathways, underscoring its role in expanding fundamental knowledge of cellular regulation [5] [6].
BP-5-087 was developed to address three primary research objectives: (1) achieve >100-fold selectivity for target kinases over off-target enzymes, (2) enable reversible and ATP-competitive inhibition suitable for mechanistic studies, and (3) maintain cell permeability for in vitro and in vivo applications. Validation studies confirmed its efficacy against ABL1 and SRC-family kinases, with selectivity profiling revealing minimal activity against 85% of tested kinases [6].
Despite these advances, significant knowledge gaps persist. The compound's interactions with non-kinase targets remain incompletely characterized, potentially explaining anomalous effects observed in phenotypic screens. Additionally, its behavior in complex biological systems—such as tissue-specific metabolism and protein binding—requires further investigation. Current research focuses on mapping its proteome-wide engagement using chemical proteomics and addressing mechanistic uncertainties in cellular environments with competing ATP concentrations [5] [9].
Table 2: Key Research Questions and Methodological Approaches
Knowledge Gap | Current Experimental Approaches | Preliminary Insights |
---|---|---|
Off-target interactions | Chemoproteomic pull-down assays | Low non-kinase binding; unexpected engagement with EPHA3 |
Metabolic fate | LC-MS-based metabolite tracking | Hepatic glucuronidation dominant; tissue-specific half-life |
Resistance mechanisms | Prolonged in vitro exposure models | Activation of bypass pathways via ERK/MAPK signaling |
Tissue distribution | Radiolabeled compound imaging | Brain penetration <5%; high retention in excretory organs |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2